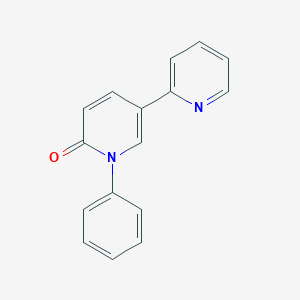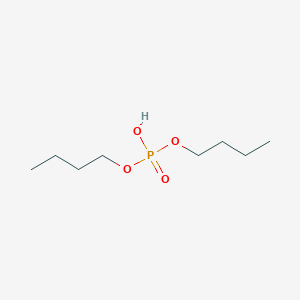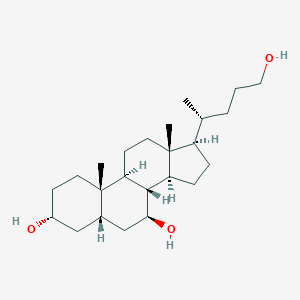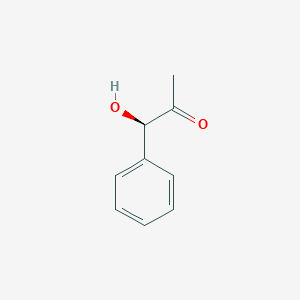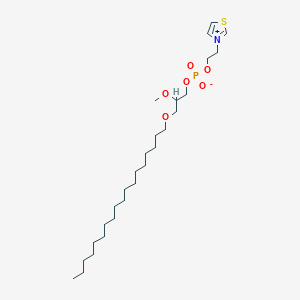![molecular formula C4H2Cl2FNO B049495 5-[Dichloro(fluoro)methyl]-1,2-oxazole CAS No. 116584-44-2](/img/structure/B49495.png)
5-[Dichloro(fluoro)methyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Dichloro(fluoro)methyl]-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural chemistry. This compound is a heterocyclic organic molecule that contains both chlorine and fluorine atoms in its structure.
Aplicaciones Científicas De Investigación
5-[Dichloro(fluoro)methyl]-1,2-oxazole has been extensively studied for its potential applications in medicinal and agricultural chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. It has been found to inhibit the growth of cancer cells and viruses by interfering with their DNA replication and protein synthesis processes. In agricultural chemistry, 5-[Dichloro(fluoro)methyl]-1,2-oxazole has been studied for its herbicidal and fungicidal activities. It has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes.
Mecanismo De Acción
The mechanism of action of 5-[Dichloro(fluoro)methyl]-1,2-oxazole involves the inhibition of various enzymes and proteins involved in DNA replication, protein synthesis, and metabolic processes. This compound binds to the active sites of these enzymes and proteins, preventing them from carrying out their normal functions. This leads to the inhibition of cell growth and division, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-[Dichloro(fluoro)methyl]-1,2-oxazole depend on the specific application and concentration of the compound. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses and bacteria. In agricultural chemistry, it has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes. However, this compound can also have toxic effects on non-target organisms, including humans and animals, if not used properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[Dichloro(fluoro)methyl]-1,2-oxazole in lab experiments include its high potency and specificity towards target enzymes and proteins, as well as its broad range of applications in various fields. However, the limitations of using this compound include its potential toxicity to non-target organisms, as well as the difficulty in synthesizing and handling it due to its hazardous nature.
Direcciones Futuras
There are several future directions for research on 5-[Dichloro(fluoro)methyl]-1,2-oxazole. In medicinal chemistry, this compound could be further studied for its potential as a cancer therapy or antiviral agent. In agricultural chemistry, it could be further studied for its potential as a herbicide or fungicide with reduced toxicity to non-target organisms. Additionally, the synthesis and handling of this compound could be improved to make it safer and more accessible for research purposes.
Conclusion
In conclusion, 5-[Dichloro(fluoro)methyl]-1,2-oxazole is a heterocyclic organic molecule that has potential applications in medicinal and agricultural chemistry. Its synthesis method involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane with oxazole in the presence of a catalyst. This compound has been extensively studied for its anticancer, antiviral, and antibacterial properties, as well as its herbicidal and fungicidal activities. Its mechanism of action involves the inhibition of various enzymes and proteins involved in DNA replication, protein synthesis, and metabolic processes. However, this compound can also have toxic effects on non-target organisms if not used properly. Future research directions include further studies on its potential applications and improved synthesis and handling methods.
Métodos De Síntesis
The synthesis of 5-[Dichloro(fluoro)methyl]-1,2-oxazole involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane with oxazole in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product depends on the reaction conditions. The chemical structure of 5-[Dichloro(fluoro)methyl]-1,2-oxazole is shown in Figure 1.
Figure 1: Chemical structure of 5-[Dichloro(fluoro)methyl]-1,2-oxazole
Propiedades
Número CAS |
116584-44-2 |
|---|---|
Nombre del producto |
5-[Dichloro(fluoro)methyl]-1,2-oxazole |
Fórmula molecular |
C4H2Cl2FNO |
Peso molecular |
169.97 g/mol |
Nombre IUPAC |
5-[dichloro(fluoro)methyl]-1,2-oxazole |
InChI |
InChI=1S/C4H2Cl2FNO/c5-4(6,7)3-1-2-8-9-3/h1-2H |
Clave InChI |
CPEUKVPGMRFBRX-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1)C(F)(Cl)Cl |
SMILES canónico |
C1=C(ON=C1)C(F)(Cl)Cl |
Sinónimos |
Isoxazole, 5-(dichlorofluoromethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



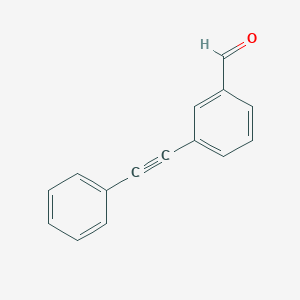
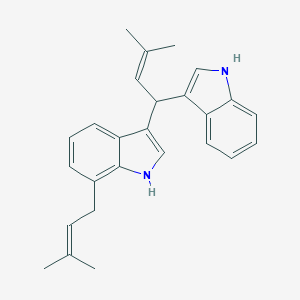
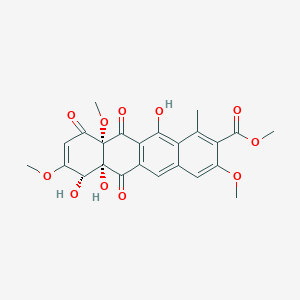
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)

